molecular formula C15H23NO2 B14626999 N-[3-(Heptyloxy)phenyl]acetamide CAS No. 55792-59-1

N-[3-(Heptyloxy)phenyl]acetamide

Cat. No.: B14626999
CAS No.: 55792-59-1
M. Wt: 249.35 g/mol
InChI Key: BVQVDOOZOOAJSW-UHFFFAOYSA-N
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Description

N-[3-(Heptyloxy)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a heptyloxy group attached to the phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Heptyloxy)phenyl]acetamide typically involves the reaction of 3-(heptyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through the formation of an amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory settings. This would include the use of reactors to mix the reactants and control the reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Heptyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N-[3-(Heptyloxy)phenyl]acetamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analogue without the heptyloxy group.

    N-[3-(Hydroxymethyl)phenyl]acetamide: A compound with a hydroxymethyl group instead of a heptyloxy group.

    Acetanilide: Another related compound with a phenylacetamide structure.

Highlighting Uniqueness

N-[3-(Heptyloxy)phenyl]acetamide is unique due to the presence of the heptyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural feature may also impact its interactions with biological molecules, potentially leading to distinct bioactivities compared to similar compounds.

Properties

CAS No.

55792-59-1

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-(3-heptoxyphenyl)acetamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-6-7-11-18-15-10-8-9-14(12-15)16-13(2)17/h8-10,12H,3-7,11H2,1-2H3,(H,16,17)

InChI Key

BVQVDOOZOOAJSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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